molecular formula C14H12N2O4 B181991 4-Nitrophenyl methylphenylcarbamic acid CAS No. 49839-35-2

4-Nitrophenyl methylphenylcarbamic acid

Cat. No.: B181991
CAS No.: 49839-35-2
M. Wt: 272.26 g/mol
InChI Key: LXZKDOSRDVBNCF-UHFFFAOYSA-N
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Description

4-Nitrophenyl methylphenylcarbamic acid is a carbamate derivative featuring a 4-nitrophenyl group, a methyl group, and a phenylcarbamic acid moiety.

Properties

CAS No.

49839-35-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(4-nitrophenyl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C14H12N2O4/c1-15(11-5-3-2-4-6-11)14(17)20-13-9-7-12(8-10-13)16(18)19/h2-10H,1H3

InChI Key

LXZKDOSRDVBNCF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

49839-35-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

The 4-nitrophenyl group is a common electron-withdrawing substituent that enhances reactivity and stability in various chemical environments. Carbamate derivatives, such as 4-nitrophenyl N-methoxycarbamate, exhibit stability under normal conditions but decompose in the presence of strong acids, bases, or oxidizing agents .

Table 1: Antibacterial Activity of Selected 4-Nitrophenyl Derivatives
Compound MIC (mg/mL) Target Bacteria Potency vs. Streptomycin Reference
N-(4-Nitrophenyl)-L-proline (3a) 1.25 Escherichia coli More potent
N-(4-Nitrophenyl)-L-valine (3j) 2.5 Streptococcus pneumoniae More potent
4-Nitrophenyl boronic acid N/A N/A N/A

Key Findings :

  • N-aryl amino acids with 4-nitrophenyl groups, such as 3a and 3j, demonstrate superior antibacterial activity compared to streptomycin, particularly against Gram-negative and Gram-positive pathogens .
  • In contrast, 2-hydrazino-4-(4-nitrophenyl)thiazole exhibits carcinogenic properties, inducing mammary gland carcinomas in 79% of tested rats .

Reactivity and Stability: Hydrolysis and pH Dependence

Table 2: Hydrolysis Kinetics of 4-Nitrophenyl Derivatives
Compound Rate Constant (s⁻¹) Optimal pH Decomposition Product Reference
4-Nitrophenyl boronic acid 0.0586 11.0 4-Nitrophenol
4-Nitrophenyl boronic acid pinacol ester 0.0321 11.0 4-Nitrophenol
4-Nitrophenyl N-methoxycarbamate N/A N/A Toxic fumes (combustion)

Key Findings :

  • 4-Nitrophenyl boronic acid undergoes rapid hydrolysis in basic conditions (pH ~11) to yield 4-nitrophenol, with a rate constant of 0.0586 s⁻¹ .
  • Stability varies among derivatives: carbamates like 4-nitrophenyl N-methoxycarbamate are stable under normal conditions but incompatible with strong acids/bases .
Table 3: Structural and Functional Comparison of 4-Nitrophenyl Derivatives
Compound Core Structure Key Applications Reference
3-(4-Nitrophenyl)quinazolin-4(3H)-one Quinazolinone Phytochemical (Solanum species)
1-(3-(4-Nitrophenyl)propanoyl)urea Urea derivative Electrochemical synthesis model
3-O-(4-Nitrophenyl)acetyl erythromycin Macrolide derivative Antibiotic modification

Key Findings :

  • 4-Nitrophenyl-modified erythromycin derivatives (e.g., 10g and 10h) highlight the role of this group in enhancing drug bioavailability .
  • Electrochemical synthesis methods, as seen in urea derivatives, offer selective pathways for nitro-group reduction, avoiding side reactions .

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